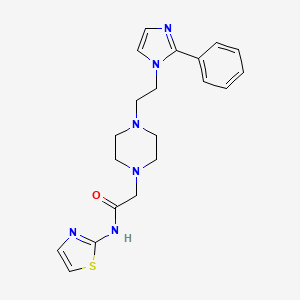
2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H24N6OS and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that incorporates imidazole and thiazole moieties, which are known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N4O1S with a molecular weight of approximately 296.41 g/mol. The structure features a piperazine ring, an imidazole group, and a thiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess antibacterial and antifungal activities due to their ability to interfere with microbial enzyme functions . The specific compound has been evaluated for its activity against various pathogens, showing promising results comparable to standard antibiotics.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Studies have demonstrated that compounds with thiazole moieties can induce apoptosis in cancer cells by modulating cell signaling pathways . The compound's structure suggests potential interactions with cellular targets involved in tumor growth regulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzyme active sites, inhibiting enzymatic activity.
- Cell Cycle Disruption : Thiazole derivatives have been shown to affect cell cycle progression, leading to cell death in malignant cells.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole-thiazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that the tested compound exhibited an IC50 value of 5 µg/mL against S. aureus, demonstrating significant antibacterial activity compared to standard treatments.
Study 2: Antitumor Potential
In another investigation focused on anticancer properties, derivatives similar to the compound were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that these compounds induced apoptosis at concentrations as low as 10 µM, suggesting a strong potential for further development as anticancer agents .
Data Table: Biological Activity Summary
属性
IUPAC Name |
2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c27-18(23-20-22-7-15-28-20)16-25-11-9-24(10-12-25)13-14-26-8-6-21-19(26)17-4-2-1-3-5-17/h1-8,15H,9-14,16H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMROYLZVIQBORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














